3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core substituted at the 3-position with a piperidin-4-yl group. The piperidine ring is further functionalized via a 4-oxo-4H-chromene-2-carbonyl moiety. The pyridopyrimidinone core is a privileged scaffold in medicinal chemistry, known for kinase inhibition, antimicrobial activity, and enzyme modulation .
Properties
IUPAC Name |
3-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-17-12-19(30-18-6-2-1-4-15(17)18)22(29)25-10-7-14(8-11-25)26-13-24-20-16(21(26)28)5-3-9-23-20/h1-6,9,12-14H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSPPWOBGTUVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer, antioxidant, and antiproliferative properties, supported by relevant research findings and case studies.
Structural Overview
The compound features a complex structure that integrates multiple heterocyclic frameworks:
- Pyrido[2,3-d]pyrimidinone core : Known for diverse biological properties.
- Piperidine ring : Enhances binding affinity and selectivity.
- Chromene moiety : Suggests potential interactions with various biological targets.
This structural diversity may lead to unique pharmacological profiles compared to other derivatives.
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidinones exhibit significant activity against various cancer cell lines. For instance:
- Inhibition of Protein Kinases : Some studies report that related compounds can inhibit specific protein kinases involved in cancer progression, which is crucial for tumor growth and survival .
- Cell Line Studies : The compound has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these assays indicate potent antiproliferative effects .
Antioxidant Activity
The antioxidant potential of the compound is significant, attributed to the presence of the chromene moiety. Studies have demonstrated its ability to scavenge free radicals effectively:
- DPPH Assay : The compound exhibited a notable reduction in DPPH radical concentration, indicating strong radical-scavenging activity .
Antiproliferative Effects
The compound's ability to inhibit cell proliferation has been attributed to its structural components:
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key enzymes involved in cell cycle regulation and apoptosis .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Molecular Docking Analysis :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Structural and Activity Insights
Role of Chromene/Coumarin Moieties :
- The target compound’s 4-oxo-chromene group is structurally analogous to coumarin derivatives in and . Chromene substituents enhance planarity and electron-deficient character, promoting DNA intercalation or enzyme active-site binding .
- In Adamantane-pyrido[2,3-d]pyrimidin-4(3H)-ones, chromene groups contributed to antimicrobial activity (MIC: 2–16 μg/mL) .
Piperidine Linkers :
- Piperidine derivatives (e.g., ’s 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl) analog) improve membrane permeability. The target compound’s piperidin-4-yl group may similarly enhance bioavailability .
Thiazole and Thiophene Derivatives :
- Thiazole-substituted analogs () exhibit cytotoxicity, likely due to thiazole’s metal-chelating properties. The target compound lacks this group, suggesting divergent mechanisms.
Kinase and mPGES-1 Inhibition :
- 2-Aryl substituted derivatives () showed potent mPGES-1 inhibition (IC₅₀: 0.1–10 μM), attributed to aryl group interactions with hydrophobic enzyme pockets . Computational studies highlight electron-withdrawing substituents (e.g., fluorine) enhancing activity .
Q & A
Q. What are the recommended synthetic routes for 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, and how can reaction efficiency be optimized?
Answer: A one-step synthesis method using multicomponent reactions is viable. For example, combining 4-hydroxycoumarin derivatives with piperidine-containing aldehydes and heterocyclic amines (e.g., pyrido[2,3-d]pyrimidin-4-one precursors) in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions can yield the target compound . Optimization involves adjusting molar ratios (e.g., 1:1:1.2 for aldehyde:coumarin:amine), solvent selection (e.g., ethanol or acetonitrile), and catalyst loading (5–10 mol%). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. Purification via column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane/ethyl acetate) achieves >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- ¹H/¹³C NMR : Key signals include the chromene carbonyl (δ ~160–165 ppm in ¹³C NMR) and piperidine protons (δ 1.5–3.5 ppm in ¹H NMR). The pyrido[2,3-d]pyrimidin-4-one ring protons appear as distinct downfield signals (δ 7.5–9.0 ppm) due to conjugation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.
- FT-IR : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-H bending .
Q. How can researchers assess the solubility and stability of this compound under standard laboratory conditions?
Answer:
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, PBS, ethanol) at 25°C. Centrifuge suspensions (10,000 rpm, 10 min) and quantify supernatant concentration via UV-Vis (λmax ~270–300 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 1–13) reveal hydrolytic susceptibility. Protect from light using amber vials .
Advanced Research Questions
Q. What computational strategies can predict the drug-likeness and bioavailability of this compound?
Answer:
- Physicochemical Properties : Use SwissADME or QikProp to calculate logP (<5), topological polar surface area (TPSA <140 Ų), and Lipinski’s Rule of Five compliance .
- Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize binding poses with hydrogen bonds to the chromene carbonyl and piperidine nitrogen .
- Molecular Dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess conformational stability over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Analog Synthesis : Modify the piperidine substituent (e.g., introduce halogens or methyl groups) and the pyrido[2,3-d]pyrimidin-4-one core (e.g., replace oxygen with sulfur) .
- In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify critical pharmacophores .
- Data Analysis : Apply multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural features (e.g., electron-withdrawing groups on chromene) with potency .
Q. What experimental and computational methods resolve contradictions in reactivity or bioactivity data?
Answer:
- Contradictory Reactivity : Use DFT calculations (Gaussian 09) to compare transition state energies of competing pathways (e.g., nucleophilic vs. electrophilic attack). Validate with kinetic studies (e.g., variable-temperature NMR) .
- Bioactivity Discrepancies : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Apply machine learning (e.g., Random Forest) to identify confounding variables (e.g., solvent polarity in cell culture media) .
Q. How can researchers evaluate the compound’s stability under catalytic or enzymatic conditions?
Answer:
- Catalytic Degradation : Expose the compound to liver microsomes (human/rat) at 37°C. Quantify metabolites via LC-MS/MS and identify CYP450 isoforms involved .
- Enzymatic Hydrolysis : Incubate with esterases/proteases (pH 7.4, 37°C) and monitor chromene ring cleavage via HPLC .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
